molecular formula C17H20FN3O2 B5341613 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide

Cat. No. B5341613
M. Wt: 317.36 g/mol
InChI Key: JTUJERNSLUTQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide, also known as FMA, is a chemical compound that has been studied for its potential use in scientific research. FMA is a derivative of piperazine and has been found to have various biochemical and physiological effects.

Mechanism of Action

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been found to act as a partial agonist at the 5-HT1A and 5-HT2A receptors. This means that it can activate these receptors to a certain extent, but not fully. This compound has also been found to have an antagonistic effect on the 5-HT2B receptor. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of serotonin signaling in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including modulation of serotonin signaling, increased neurogenesis, and modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide in lab experiments is its selectivity for certain receptors in the brain. This can allow researchers to study specific processes related to mood, anxiety, and cognition. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. One area of interest is its potential use as a tool for studying the neurobiological basis of mood and anxiety disorders. This compound may also have potential as a therapeutic agent for these disorders, although further research is needed to explore this possibility. Another area of interest is the development of new derivatives of this compound that may have improved pharmacological properties. Finally, this compound may have potential as a tool for studying the role of serotonin signaling in other physiological processes, such as circadian rhythms and appetite regulation.

Synthesis Methods

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzaldehyde with piperazine to form 4-(2-fluorophenyl)-1-piperazinecarboxaldehyde. This intermediate is then reacted with 2-furanylmethylamine and acetic anhydride to form this compound.

Scientific Research Applications

2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have an affinity for certain receptors in the brain, including the 5-HT1A and 5-HT2A receptors. These receptors are involved in regulating mood, anxiety, and cognition, making this compound a potential tool for studying these processes.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-15-5-1-2-6-16(15)21-9-7-20(8-10-21)13-17(22)19-12-14-4-3-11-23-14/h1-6,11H,7-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUJERNSLUTQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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